2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C26H27N3O8S and its molecular weight is 541.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 541.15188600 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be specific enzymes or receptors involved in cellular signaling pathways. Given its structural similarity to other benzothiadiazine derivatives, it may interact with protein kinases or phosphodiesterases, which play crucial roles in regulating cellular functions such as metabolism, cell division, and apoptosis .
Mode of Action
This compound likely binds to its target enzymes or receptors, inhibiting their activity. This inhibition can lead to a cascade of downstream effects, such as altered phosphorylation states of various proteins, which can modify cellular responses. The binding may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, stabilizing the compound-enzyme complex and preventing the enzyme from performing its normal function .
Biochemical Pathways
The inhibition of protein kinases or phosphodiesterases by this compound can affect several biochemical pathways. For instance, it might interfere with the cAMP (cyclic adenosine monophosphate) signaling pathway, which is crucial for regulating metabolic processes, gene expression, and cell proliferation. Disruption of this pathway can lead to reduced cell growth and increased apoptosis, making the compound potentially useful in cancer therapy .
Pharmacokinetics
The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Given its molecular structure, it is likely to be lipophilic, facilitating its absorption through cellular membranes. Once absorbed, it may be distributed widely in the body, particularly in tissues with high lipid content. Metabolism could involve hepatic enzymes, leading to the formation of active or inactive metabolites. Excretion would likely occur through renal and biliary routes .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target enzymes, leading to altered cellular signaling and metabolic processes. This can result in reduced cell proliferation, increased apoptosis, and potentially anti-inflammatory effects. At the cellular level, these changes can manifest as reduced tumor growth, decreased inflammation, and improved regulation of metabolic disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability. For instance, extreme pH levels or high temperatures might denature the compound or its target enzymes, reducing its effectiveness. Additionally, the presence of other drugs or biomolecules could lead to competitive inhibition or synergistic effects, altering the compound’s overall impact .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O8S/c1-34-20-13-12-18(14-22(20)36-3)29-26(31)28(19-9-5-6-11-23(19)38(29,32)33)16-24(30)27-15-17-8-7-10-21(35-2)25(17)37-4/h5-14H,15-16H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAXFTUIVJYBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.